Copper 1,3-diphenyl-1,3-propanedionate
Overview
Description
Synthesis Analysis
The synthesis of Copper 1,3-diphenyl-1,3-propanedionate and its complexes involves the reaction of 2-substituted-1,3-diphenyl-1,3-propanedione with copper(II) ion and their adducts with 2,2'-bipyridine and 1,10-phenanthroline. These complexes are characterized by microanalysis, conductance, magnetic, and spectral measurements, indicating that they are 1:1 electrolytes. The synthesis process employs Density Functional Theory (DFT) and Semi-empirical PM3 to predict a distorted five coordinate square pyramidal geometry for the modeled compound (Omoregie, Obi-Egbedi, & Woods, 2014).
Molecular Structure Analysis
The molecular structure of bis(1,3-diphenyl-1,3-propanedionato)copper(II) has been elucidated using three-dimensional X-ray diffraction data, showing a square configuration of the copper ion with specific dimensions and angles, indicating no extensive conjugation between the phenyl groups and the chelate ring system (Blackstone, Thuijl, & Romers, 1966).
Chemical Reactions and Properties
Copper 1,3-diphenyl-1,3-propanedionate participates in various chemical reactions, including the synthesis of 3-hydroxy-2,5-dialkyl-1,4-benzoquinone and 3,3′-dihydroxy 2,2′,5,5′-tetraalkyl-4,4′-diphenoquinone under specific conditions, showcasing its reactivity and application potential in organic synthesis (Horiuchi & Suzuki, 1989).
Physical Properties Analysis
The physical properties, such as the solvatochromic behavior in the UV region and the determination of static first hyperpolarizabilities, indicate that Copper 1,3-diphenyl-1,3-propanedionate exhibits non-zero microscopic first hyperpolarizability, suggesting potential applications in nonlinear optical (NLO) materials (Donmez, Kara, Karakas, Unver, & Elmali, 2007).
Chemical Properties Analysis
The complex demonstrates efficient catalysis in click reactions of azides with alkynes, producing 1,4-substituted 1,2,3-triazoles with excellent yields. This highlights its role as a catalyst in facilitating significant chemical transformations, emphasizing its chemical properties and applicability in synthetic chemistry (Nakamura, Terashima, Ogata, & Fukuzawa, 2011).
Scientific Research Applications
Synthesis and Characterization : Copper 1,3-diphenyl-1,3-propanedionate has been synthesized and characterized in different forms. For example, it's involved in the formation of macrocyclic complexes with a 14-membered N4-tetradentate macrocycle (Malik, Bembi, & Singh, 1983). Additionally, spectroscopic properties and structural studies of its complexes have been conducted (Omoregie, Obi-Egbedi, & Woods, 2014).
Crystal Structure Analysis : The crystal structure of bis(1,3-diphenyl-1,3-propanedionato)copper(II) reveals a square configuration of the copper ion with Cu-O bonds and planar chelate rings (Blackstone, Thuijl, & Romers, 1966).
Solvent Extraction : Copper 1,3-diphenyl-1,3-propanedionate is also involved in the solvent extraction of copper from solutions, showing enhanced selectivity and stripping efficiency (Fu et al., 2011).
Luminescence Applications : Research indicates potential applications in luminescence, particularly with Eu(III) complexes in a poly(methyl methacrylate) matrix, demonstrating high emission quantum efficiency (Zhang, Chen, Luo, & Dua, 2013).
Coordination Polymers : Copper 1,3-diphenyl-1,3-propanedionate plays a role in forming coordination polymers with unique properties, such as discrete left- and right-handed helical chains (Wang et al., 2004).
Electronic Spectroscopy Analysis : It's also been studied using ESCA (Electron Spectroscopy for Chemical Analysis) for understanding the charge distribution in copper complexes (Folkesson, Sundberg, Johansson, & Larsson, 1983).
Antioxidant Activity : Some studies have explored its antioxidant activity, indicating its potential in health and medicinal applications (Jiang-lian, 2013).
Safety And Hazards
Copper 1,3-diphenyl-1,3-propanedionate can cause serious eye irritation (H319) . Precautionary measures include wearing protective gloves, protective clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .
properties
IUPAC Name |
copper;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILYCOXWSHKINW-AGIYBIRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24CuO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Copper 1,3-diphenyl-1,3-propanedionate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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